Clofedanol, also known as chlophedianol, is a centrally acting cough suppressant primarily utilized in the treatment of dry cough. It exhibits multiple pharmacological properties, including local anesthetic, antispasmodic, and antihistamine effects. Clofedanol may also demonstrate anticholinergic effects at elevated doses, making it versatile in its therapeutic applications. The compound is marketed under various brand names, including Ninjacof and others, and is administered orally.
Clofedanol is classified as a cough suppressant within the pharmacological category of antitussives. Its chemical structure is characterized by the formula , with a molar mass of approximately 289.8 grams per mole. The compound's chemical identifiers include a CAS number of 791-35-5 and a DrugBank identifier of DB04837. Clofedanol is recognized for its efficacy in alleviating cough symptoms associated with respiratory conditions.
The synthesis of clofedanol involves a series of chemical reactions, primarily utilizing a Mannich reaction as the initial step. The detailed preparation method includes the following stages:
The synthesis parameters include using concentrated hydrochloric acid (1-10% based on o-chloroacetophenone), maintaining a reaction temperature between 60°C and 110°C, and allowing the reaction to proceed for 15 to 40 hours.
Clofedanol has a complex molecular structure characterized by several functional groups:
The compound's three-dimensional configuration can be represented using various chemical drawing software or databases such as PubChem or ChemSpider for further exploration of its spatial arrangement.
Clofedanol participates in several chemical reactions that define its synthesis and potential modifications:
These reactions illustrate the compound's versatility in synthetic chemistry and its potential for further derivatization.
Clofedanol acts primarily as a cough suppressant through central nervous system mechanisms. It inhibits the cough reflex by acting on specific receptors in the brain responsible for triggering coughing. The compound's local anesthetic properties may also contribute to reducing irritation in the respiratory tract. Additionally, its antihistamine effects can help alleviate symptoms associated with allergic reactions that may provoke coughing.
The pharmacodynamic profile indicates that clofedanol interacts with various neurotransmitter systems, although detailed pathways remain under investigation .
Clofedanol exhibits distinct physical and chemical properties:
These properties influence its bioavailability and distribution within biological systems .
Clofedanol is primarily utilized in clinical settings as an effective treatment for dry coughs associated with various respiratory conditions. Its multifaceted pharmacological profile allows it to serve not only as a cough suppressant but also potentially as an adjunct treatment for conditions involving bronchospasm or irritation due to allergies.
Research continues into its broader applications within therapeutic contexts, particularly concerning its sedative properties and potential use in managing other respiratory ailments .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3